![molecular formula C23H28O2 B15167817 2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) CAS No. 647859-57-2](/img/structure/B15167817.png)
2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) is a chemical compound characterized by its unique structure, which includes a cyclopentene ring and two dimethylphenol groups
Vorbereitungsmethoden
The synthesis of 2,2’-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) typically involves the reaction of 3-methylcyclopent-3-en-1-one with 4,6-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the cyclopentene ring and the phenol groups. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
2,2’-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The phenol groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2,2’-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2’-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) include:
3-Methyl-2-cyclopentenone: Shares the cyclopentene ring but lacks the phenol groups.
4,6-Dimethylphenol: Contains the phenol groups but lacks the cyclopentene ring.
2,2’-[(3,4-Dimethoxyphenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-enone): Similar structure with different substituents.
Eigenschaften
CAS-Nummer |
647859-57-2 |
|---|---|
Molekularformel |
C23H28O2 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
2-[(2-hydroxy-3,5-dimethylphenyl)-(3-methylcyclopent-3-en-1-yl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C23H28O2/c1-13-6-7-18(10-13)21(19-11-14(2)8-16(4)22(19)24)20-12-15(3)9-17(5)23(20)25/h6,8-9,11-12,18,21,24-25H,7,10H2,1-5H3 |
InChI-Schlüssel |
XGYBXMRYICKMRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(C1)C(C2=CC(=CC(=C2O)C)C)C3=CC(=CC(=C3O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-phenylacetamide](/img/structure/B15167736.png)

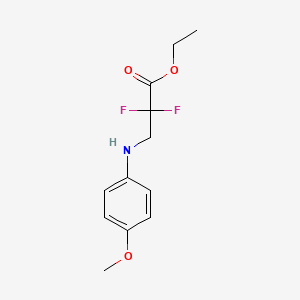
![3-[2-(Trimethoxysilyl)ethyl]pyridine](/img/structure/B15167749.png)
![3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide](/img/structure/B15167751.png)
![Acetamide,2-[[1-(2,4-dimethoxyphenyl)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B15167752.png)
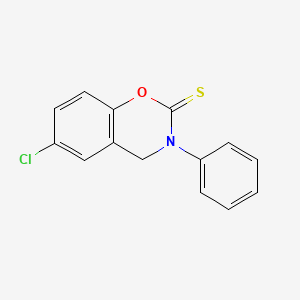
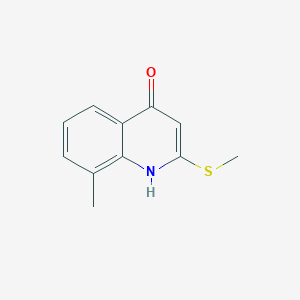
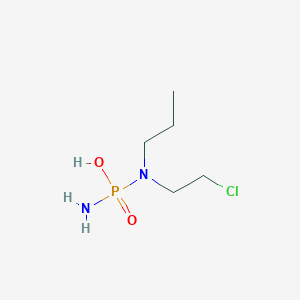
![N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167773.png)
![Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15167787.png)
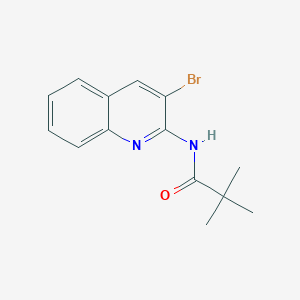

![Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride](/img/structure/B15167812.png)
